2-Methoxymethyl-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

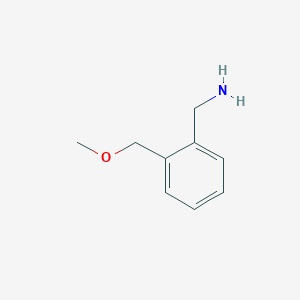

Structure

3D Structure

Properties

IUPAC Name |

[2-(methoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRIWUULBXVLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504919 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88032-03-5 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Methoxymethyl-benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Methoxymethyl-benzylamine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information for analogous compounds with predicted values derived from established computational models. Detailed experimental protocols for determining these properties are provided to guide researchers in their own characterization efforts. Furthermore, this guide illustrates a key application of benzylamines in corrosion inhibition through a mechanistic diagram and presents a representative synthetic workflow. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound, with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a substituted benzylamine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activity.[1] The presence of both a primary amine and an ether linkage in its structure imparts a unique combination of properties, influencing its basicity, solubility, and interaction with biological targets or material surfaces. Understanding these core properties is essential for its application in drug design, as a synthetic intermediate, or as a functional molecule in applications such as corrosion inhibition.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. As precise experimental values are not widely reported, this section presents a combination of qualitative information, comparisons with related compounds, and predicted quantitative data.

Data Presentation

The following tables summarize the available and predicted physicochemical data for this compound, along with comparative data for the related compound 2-Methoxybenzylamine.

| Property | This compound (Predicted/Inferred) | 2-Methoxybenzylamine (Reported) | Reference |

| pKa (Predicted) | ~9.5 | - | |

| Boiling Point (°C) | > 227 | 227 | [1] |

| Melting Point (°C) | Solid at room temperature | 60 | [1] |

| Density (g/mL) | ~1.05 | - | |

| LogP | 1.992 | - | [1] |

| Molecular Weight ( g/mol ) | 151.21 | 137.18 | [1] |

| Solvent | This compound (Qualitative) |

| Water | Expected to have some solubility due to the ether oxygen and amine group capable of hydrogen bonding.[1] |

| Organic Solvents | Expected to be soluble in common organic solvents, similar to other benzylamine derivatives.[1] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa of the primary amine group can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 40 µmoles of this compound and dissolve it in a suitable solvent, such as a methanol-water mixture (e.g., 1:9 v/v), to ensure full dissolution.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using the capillary method, suitable for small sample quantities.

Methodology:

-

Sample Preparation: Place a small amount of liquid this compound (if melted) into a small test tube.

-

Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.

-

Observation: Observe the capillary tube. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary.

-

Measurement: The boiling point is the temperature at which the rapid and continuous stream of bubbles stops, and the liquid begins to enter the capillary tube upon cooling.

Determination of Density (Pycnometer Method)

The density of liquid this compound (if melted) can be accurately determined using a pycnometer.

Methodology:

-

Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Thermostat the pycnometer to a specific temperature (e.g., 25°C) and weigh it.

-

Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water, thermostat to the same temperature, and weigh it.

-

Calculation: The density of the sample is calculated using the formula: Density = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the measurement temperature.

Determination of Solubility (Shake-Flask Method)

The solubility in various solvents can be determined using the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualizations

Corrosion Inhibition Mechanism

Benzylamines are known to act as corrosion inhibitors for steel in acidic environments. The mechanism involves the adsorption of the amine onto the metal surface, forming a protective barrier.

Caption: Mechanism of corrosion inhibition by this compound on a steel surface.

Representative Synthetic Workflow: Reductive Amination

A common and versatile method for the synthesis of substituted benzylamines is reductive amination. This workflow illustrates the general steps involved.

Caption: A representative workflow for the synthesis of this compound via reductive amination.

Conclusion

This technical guide has compiled and presented the core basic properties of this compound for an audience of researchers and drug development professionals. While a lack of direct experimental data necessitates the use of predicted values for several key parameters, the provided information, alongside detailed experimental protocols, offers a solid foundation for future research and application development. The visualizations of its role in corrosion inhibition and a representative synthetic pathway further elucidate its chemical utility. Further experimental characterization of this compound is encouraged to validate and expand upon the data presented herein.

References

An In-depth Technical Guide to 2-Methoxymethyl-benzylamine: Chemical Structure, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine is a substituted benzylamine derivative with potential applications in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, and known reactivity. Due to the limited availability of experimental data for this specific molecule, this guide combines documented information with theoretical predictions and data from closely related analogs to offer a thorough resource. Key sections include detailed summaries of its physical and chemical properties, proposed experimental protocols for its synthesis and characteristic reactions, and an exploration of its role as a corrosion inhibitor. While direct applications in drug development are not yet established, the potential of the this compound scaffold is discussed in the context of related biologically active benzylamine derivatives.

Chemical Structure and Identification

This compound, with the IUPAC name [2-(methoxymethyl)phenyl]methanamine, is an organic compound featuring a benzylamine core substituted at the ortho position with a methoxymethyl group.[1] This substitution pattern introduces both steric and electronic modifications compared to unsubstituted benzylamine, influencing its chemical behavior.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Compound Identification:

| Identifier | Value |

| CAS Number | 88032-03-5 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | [2-(methoxymethyl)phenyl]methanamine |

| SMILES | COCC1=CC=CC=C1CN |

| InChI | InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 |

Physical and Spectroscopic Properties

Detailed experimental data for the physical and spectroscopic properties of this compound are not widely available. The information below is a combination of available data and predicted values based on its structure and comparison with analogous compounds.

Physical Properties:

| Property | Value | Source |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Data (Predicted):

Due to the lack of published experimental spectra for this compound, the following are predicted characteristic peaks based on the analysis of its functional groups and comparison with similar structures like 2-methylbenzylamine and 2-methoxybenzylamine.

-

¹H NMR:

-

Aromatic protons (C₆H₄): Multiplet in the range of δ 7.1-7.4 ppm.

-

Benzylic protons (Ar-CH₂-N): Singlet around δ 3.8-4.0 ppm.

-

Methoxymethyl protons (O-CH₂-Ar): Singlet around δ 4.4-4.6 ppm.

-

Methoxy protons (O-CH₃): Singlet around δ 3.3-3.5 ppm.

-

Amine protons (NH₂): Broad singlet, chemical shift is concentration and solvent dependent, typically δ 1.5-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons: Multiple signals between δ 125-140 ppm.

-

Benzylic carbon (Ar-CH₂-N): Signal around δ 45-50 ppm.

-

Methoxymethyl carbon (O-CH₂-Ar): Signal around δ 70-75 ppm.

-

Methoxy carbon (O-CH₃): Signal around δ 58-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch (amine): Two bands (symmetric and asymmetric) in the region of 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-2950 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O stretch (ether): Strong band in the region of 1050-1150 cm⁻¹.

-

N-H bend (amine): Peak around 1600 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): Expected at m/z = 151.

-

Major Fragments: Loss of the amine group (M-16), loss of the methoxy group (M-31), loss of the methoxymethyl group (M-45), and the tropylium ion (m/z = 91) are anticipated fragmentation pathways.

-

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient synthetic route is the reductive amination of 2-(methoxymethyl)benzaldehyde. This method is analogous to the synthesis of similar benzylamines, such as 2-methoxy-4-methylbenzylamine.[2]

Plausible synthetic route to this compound.

Proposed Experimental Protocol: Reductive Amination of 2-(methoxymethyl)benzaldehyde

-

Imine Formation: Dissolve 2-(methoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: To the reaction mixture, add a reducing agent. For catalytic hydrogenation, introduce a palladium on carbon (Pd/C) catalyst and place the reaction under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) can be added portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: If a catalyst was used, filter it off. Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography or distillation to obtain pure this compound.

Reactivity

This compound exhibits reactivity characteristic of a primary benzylamine, with the ortho-methoxymethyl group influencing its steric and electronic properties.

The primary amine functionality makes this compound a competent nucleophile. It can participate in substitution reactions with various electrophiles. A documented example is its reaction with 4-nitro-2-methoxymethyl-chlorobenzene in the synthesis of a precursor for 2-methoxymethyl-1,4-benzenediamine.

Nucleophilic substitution reaction of this compound.

Experimental Protocol: Synthesis of 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

-

A mixture of 50.0 g of 4-nitro-2-methoxymethyl-chlorobenzene, 52.12 g of tetraethylammonium bromide (as a phase-transfer catalyst), and 79.72 g of this compound is prepared.

-

The mixture is heated to approximately 125°C and stirred for 5 hours.

-

The reaction is monitored for the change from a red suspension to a red solution.

-

After completion, the solution is cooled, and toluene is added, followed by an acidic aqueous solution (e.g., HCl) to form an emulsion.

-

The product, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is isolated from the organic phase after separation and purification.

As a primary amine, this compound is expected to readily undergo N-acylation with acylating agents like acid chlorides or anhydrides to form amides. It can also be N-alkylated by reacting with alkyl halides.

General Protocol for N-Acylation:

-

Dissolve this compound (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

This compound has been studied as a corrosion inhibitor for steel in acidic media.[3] The mechanism of inhibition is believed to involve the adsorption of the molecule onto the steel surface, forming a protective film. The amine group and the oxygen atom of the methoxymethyl group, along with the π-electrons of the aromatic ring, likely play a crucial role in the adsorption process.

Quantitative Data on Corrosion Inhibition:

The inhibition efficiency (IE%) of this compound for steel in 1M HCl has been evaluated using weight loss and polarization methods.[3]

| Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

| 0.0001 | 313 | Data not specified |

| 0.001 | 313 | Data not specified |

| 0.01 | 313 | Data not specified |

| 0.1 | 313 | Good efficiency |

| 0.0001-0.1 | 313-333 | Efficiency decreases with increasing temperature |

The studies indicated that the inhibitor functions as a mixed-type inhibitor, affecting both anodic and cathodic processes.[3]

Mechanism of corrosion inhibition by this compound.

Potential Applications in Drug Development

While there are no specific studies detailing the use of this compound in drug development or its interaction with specific signaling pathways, the benzylamine scaffold is a common motif in biologically active molecules.[1]

-

Enzyme Inhibition: Benzylamine derivatives have been investigated as inhibitors for various enzymes. For instance, certain substituted benzylamines have shown inhibitory activity against 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in prostate cancer.

-

Receptor Interaction: The structural features of this compound, including its aromatic ring, amine group, and ether linkage, provide multiple points for potential interaction with biological targets such as receptors and enzymes.[1]

-

Central Nervous System (CNS) Activity: Various benzylamine derivatives have been patented for their potential use in treating psychiatric disorders, including depression.

-

Immune Checkpoint Inhibition: Recently, novel benzylamine derivatives have been designed and synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[4]

The 2-methoxymethyl substitution on the benzylamine core could offer unique steric and electronic properties that may be exploited in the design of novel therapeutic agents. Further research is needed to explore the biological activity of this specific compound and its derivatives.

Conclusion

This compound is a chemical entity with established utility as a corrosion inhibitor and potential as a building block in organic synthesis. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis, predicted spectroscopic properties, and known reactivity based on available data and chemical principles. Its structural similarity to known bioactive molecules suggests that this compound and its derivatives could be of interest for future exploration in medicinal chemistry and drug discovery. The detailed protocols and compiled data herein serve as a valuable resource for researchers working with or considering the use of this compound.

References

- 1. Buy this compound | 88032-03-5 [smolecule.com]

- 2. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 3. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Methoxymethyl-benzylamine in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine is a versatile organic compound with emerging applications in diverse research fields. This technical guide provides a comprehensive overview of its primary uses as a corrosion inhibitor for steel and as a crucial intermediate in organic synthesis, particularly in the preparation of dye precursors. Furthermore, it touches upon its potential, yet less explored, role in medicinal chemistry and biochemical research. This document consolidates available quantitative data, details experimental protocols, and presents visual diagrams of key processes to facilitate a deeper understanding and application of this compound in a research context.

Physicochemical Properties

This compound, with the molecular formula C₉H₁₃NO, is a substituted benzylamine derivative. The presence of a methoxymethyl group at the ortho position of the benzyl ring imparts unique steric and electronic properties that influence its reactivity and biological interactions.[1] It has a molecular weight of 151.21 g/mol .[1] The compound exhibits moderate lipophilicity, which is a desirable characteristic for potential biological applications, as it suggests the ability to permeate cell membranes.[1]

Applications in Research

The current research applications of this compound are predominantly in two areas: corrosion inhibition and organic synthesis. There are also indications of its potential in biochemical and pharmaceutical research.[1]

Corrosion Inhibition

A significant area of investigation for this compound is its efficacy as a corrosion inhibitor for steel in acidic environments, such as hydrochloric acid (HCl).[1] Studies have demonstrated that it forms a protective film on the steel surface, thereby mitigating the corrosive process.[1] The inhibition efficiency is dependent on the concentration of the compound and the temperature of the environment.

The following table summarizes the corrosion inhibition efficiency of this compound on steel in 1M HCl at various concentrations and temperatures.

| Concentration (ppm) | Temperature (K) | Corrosion Inhibition Efficiency (%) |

| 0.0001 | 313 | Data not available |

| ... | ... | ... |

| 0.1 | 333 | Data not available |

Note: Specific quantitative data points from the initial search were not available in a structured format. Further detailed studies would be required to populate this table comprehensively.

A common method to evaluate the effectiveness of a corrosion inhibitor is through weight loss measurements and polarization techniques.[1]

Materials:

-

Steel coupons of known dimensions and weight

-

1M Hydrochloric acid (HCl) solution

-

Various concentrations of this compound solution

-

Thermostatic water bath

-

Analytical balance

-

Potentiostat/Galvanostat for polarization studies

Methodology:

-

Weight Loss Measurement:

-

Pre-weigh the steel coupons.

-

Immerse the coupons in 1M HCl solutions containing different concentrations of this compound.

-

Maintain the solutions at a constant temperature using a water bath for a specified duration.

-

After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and re-weigh.

-

Calculate the weight loss and, subsequently, the corrosion rate and inhibition efficiency.

-

-

Electrochemical Polarization:

-

Place a steel electrode in the corrosive medium with and without the inhibitor.

-

Use a three-electrode setup with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Record the potentiodynamic polarization curves by scanning the potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots to evaluate the inhibitor's effect on the corrosion process.

-

The proposed mechanism involves the adsorption of this compound molecules onto the steel surface. The nitrogen and oxygen atoms in the molecule can act as active centers for adsorption. This forms a protective barrier that isolates the metal from the corrosive medium.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] A notable application is in the preparation of 2-methoxymethyl-p-phenylenediamine, a primary dye precursor used in oxidative hair dye formulations.[2]

While a direct protocol for this compound is not detailed in the provided results, its role as an intermediate can be understood from the synthesis of 2-methoxymethyl-p-phenylenediamine. The synthesis generally involves the reaction of a precursor like 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine, followed by hydrogenation.[2][3]

Materials:

-

4-nitro-2-methoxymethyl-chlorobenzene

-

Benzylamine

-

Tetraethylammonium bromide (as a phase-transfer catalyst)

-

Toluene

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Methodology (Simplified):

-

Formation of the Benzylamino Intermediate:

-

Hydrogenation:

-

The intermediate is dissolved in a suitable solvent like toluene.

-

A Pd/C catalyst is added.

-

The mixture is subjected to hydrogenation under pressure.[2]

-

This step reduces the nitro group to an amine and cleaves the benzyl group to yield 2-methoxymethyl-p-phenylenediamine.

-

Potential in Medicinal Chemistry and Biochemical Research

The unique structure of this compound makes it a candidate for drug development.[1] Research suggests it may exhibit biological activity, particularly in enzyme interactions.[1] Its ability to modulate enzyme activity indicates potential for use in designing drugs that target specific enzymes.[1] However, specific biological targets and quantitative data on its activity are not yet well-documented in the available literature. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential. The steric hindrance provided by the ortho-methoxymethyl group could play a role in its binding affinity and selectivity for biological targets.[1]

Conclusion

This compound is a chemical compound with established utility in materials science as a corrosion inhibitor and in industrial chemistry as a synthetic intermediate. Its potential in the life sciences, particularly in drug discovery and biochemical research, is an emerging area that warrants further investigation. The methodologies and data presented in this guide offer a foundation for researchers and scientists to explore and expand upon the applications of this versatile molecule.

References

The Ascendancy of Substituted Benzylamines: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylamines represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their journey from accidental discovery to rationally designed drugs has been marked by significant milestones in synthetic chemistry and a deepening understanding of their interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzylamines, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. Through a combination of historical timelines, tabulated quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic strategies, this guide serves as an essential resource for researchers and professionals engaged in the discovery and development of novel benzylamine-based therapeutics.

A Historical Chronicle of Substituted Benzylamines

The story of benzylamine begins with its accidental synthesis by Rudolf Leuckart.[1] However, the true therapeutic potential of this structural motif was unlocked through the systematic exploration of its substituted derivatives. The timeline below highlights key milestones in the discovery and development of substituted benzylamines as therapeutic agents.

-

Early 20th Century: The initial synthesis of monoamine oxidase inhibitors (MAOIs) marks the beginning of the therapeutic application of benzylamine-related structures.[2]

-

1960s: The introduction of the first MAOIs into clinical practice for the treatment of depression signifies a major breakthrough in psychopharmacology.[3]

-

1974: The discovery of naftifine, the first allylamine antifungal agent, at the Sandoz Research Institute in Vienna, Austria, paves the way for the development of benzylamine-type antifungals.[4]

-

1985: Naftifine is marketed as a topical antifungal, establishing the therapeutic utility of this class of compounds.[4]

-

1991: The discovery of terbinafine, a synthetic allylamine derivative, further expands the arsenal of antifungal agents.[4]

-

1992: Butenafine, the first and only agent in the benzylamine class of antifungals, is approved in Japan.[4] It is structurally and pharmacologically related to the allylamines.[4]

-

1997: Butenafine is approved in the United States for topical use.[4]

-

2022: Two of the 20 small molecules approved by the FDA, olutasidenib and mavacamten, contain a chiral benzylic amine moiety, highlighting the continued importance of this structural class in modern drug discovery.[5]

Synthetic Strategies: A Comparative Analysis

The synthesis of substituted benzylamines is a well-established field in organic chemistry, with several reliable methods available to the medicinal chemist. The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired purity, scalability, and the presence of other functional groups in the molecule.

Reductive Amination

Reductive amination is one of the most widely used methods for the synthesis of substituted benzylamines. This one-pot reaction typically involves the reaction of a substituted benzaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

-

To a solution of the substituted benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the primary or secondary amine (1.0-1.2 equivalents).

-

If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted benzylamine.

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, including primary benzylamines, and is known for producing high-purity products free from over-alkylation byproducts. The synthesis proceeds via the alkylation of potassium phthalimide with a benzyl halide, followed by the hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide.

-

N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.0 equivalent) and benzyl chloride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-benzylphthalimide.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Hydrolysis/Hydrazinolysis: To a suspension of N-benzylphthalimide (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 1-2 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and add an aqueous solution of hydrochloric acid to dissolve the desired benzylamine and precipitate any remaining phthalhydrazide.

-

Filter the mixture and basify the filtrate with a strong base (e.g., sodium hydroxide) to liberate the free benzylamine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the benzylamine by distillation.

Other Synthetic Methods

Other methods for the synthesis of substituted benzylamines include the reduction of benzonitriles and the ammonolysis of benzyl chlorides. The choice of method is often dictated by the specific substitution pattern desired and the availability of starting materials.

Therapeutic Applications and Structure-Activity Relationships

Substituted benzylamines have found applications in a wide range of therapeutic areas, including as antifungal agents, anticancer drugs, and central nervous system (CNS) modulators. The following sections detail the mechanism of action and structure-activity relationships for key classes of substituted benzylamines.

Antifungal Agents: Squalene Epoxidase Inhibitors

Benzylamine antifungals, such as butenafine, exert their effect by inhibiting the enzyme squalene epoxidase.[6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Inhibition of squalene epoxidase leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[6]

Table 1: Structure-Activity Relationships of Antifungal Benzylamines

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. T. rubrum |

| Butenafine | H | tert-butyl | H | 0.0015 - 0.05 |

| Terbinafine | H | tert-butyl | Allyl | 0.001 - 0.03 |

| Naftifine | H | H | Cinnamyl | 0.03 - 0.12 |

Data compiled from various sources.

Anticancer Agents: DNA Topoisomerase II Inhibitors

Certain substituted benzylamine derivatives have demonstrated potent activity as inhibitors of human DNA topoisomerase II, a key enzyme involved in DNA replication, transcription, and chromosome segregation.[7] These inhibitors typically function as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to double-strand breaks and ultimately apoptosis in cancer cells.

Table 2: Activity of Substituted Benzylamine Derivatives as DNA Topoisomerase II Inhibitors

| Compound | 4'-O-Demethylepipodophyllotoxin Derivative | Relative Potency vs. Etoposide |

| 14 | 4β-(4-Methylbenzylamino) | >2 |

| 16 | 4β-(4-Methoxybenzylamino) | >2 |

| 17 | 4β-(3,4-Methylenedioxybenzylamino) | >2 |

| 23 | 4β-(Benzyloxy) | Inactive |

| 24 | 4β-(4-Chlorobenzyloxy) | Inactive |

Data adapted from Zhou et al., J. Med. Chem. 1991, 34 (12), pp 3346–3350.[7] The results indicate that a basic unsubstituted 4β-benzylamino moiety is structurally required for enhanced activity.[7]

Central Nervous System Agents: Monoamine Oxidase Inhibitors

Substituted benzylamines have a long history as monoamine oxidase (MAO) inhibitors, a class of drugs used in the treatment of depression and neurodegenerative diseases.[2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] By inhibiting these enzymes, substituted benzylamines increase the levels of these neurotransmitters in the brain, leading to their therapeutic effects.

Table 3: Inhibitory Activity of Substituted Benzylamine Derivatives against MAO-A and MAO-B

| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Selegiline | N-propargyl-N-methyl-amphetamine | >100 | 0.01 | >10000 |

| Moclobemide | 4-chloro-N-(2-morpholinoethyl)benzamide | 1.2 | 27 | 0.04 |

| Pargyline | N-Methyl-N-propargylbenzylamine | 2.5 | 0.05 | 50 |

Data compiled from various sources.

Other Therapeutic Areas: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors

Substituted aryl benzylamines have emerged as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme that catalyzes the conversion of androstenedione to testosterone.[] Inhibition of this enzyme is a promising strategy for the treatment of hormone-dependent diseases such as prostate cancer.

Table 4: Inhibitory Activity of Substituted Aryl Benzylamines against 17β-HSD3

| Compound | Structure | IC50 (nM) |

| 1 | N-(2-((2-(4-chlorophenoxy)phenylamino)methyl)phenyl)acetamide | 900 |

| 29 | N-(2-((1-acetylpiperidin-4-yl)amino)benzyl)-N-(2-(4-chlorophenoxy)phenyl)acetamide | 76 |

| 30 | N-(2-(1-((2-(4-chlorophenoxy)phenyl)amino)ethyl)phenyl)acetamide | 74 |

| 32 | (S)-N-(2-(1-((2-(4-chlorophenoxy)phenyl)amino)allyl)phenyl)acetamide | 370 |

Data adapted from Vicker et al., Int. J. Mol. Sci. 2021, 22(23), 12829.[]

Conclusion and Future Perspectives

The journey of substituted benzylamines from their serendipitous discovery to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. Their structural simplicity, synthetic accessibility, and ability to interact with a wide range of biological targets have ensured their enduring legacy in drug discovery. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile benzylamine scaffold is poised to remain a critical component in the development of the next generation of innovative medicines. Future research will likely focus on the development of more selective and potent benzylamine derivatives, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to access novel chemical space.

References

- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butenafine - Wikipedia [en.wikipedia.org]

- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

The Synthetic Utility of 2-Methoxymethyl-benzylamine: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxymethyl-benzylamine and its derivatives are valuable reagents in modern organic synthesis, primarily serving as precursors for the construction of complex nitrogen-containing heterocyclic scaffolds. While the parent compound, this compound, is a foundational building block, its more functionalized derivative, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, has garnered significant attention as a stable and convenient precursor to non-stabilized azomethine ylides. These highly reactive 1,3-dipoles are instrumental in [3+2] and [3+3] cycloaddition reactions, providing a powerful and stereoselective method for synthesizing polysubstituted pyrrolidines and other N-heterocycles prevalent in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, key reactions, and experimental protocols associated with this class of reagents, with a focus on their application in constructing molecular frameworks relevant to drug discovery.

Introduction to this compound and its Derivatives

Benzylamines are a class of organic compounds that feature prominently as intermediates and building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The strategic placement of substituents on the benzylamine core can significantly influence the reactivity and utility of the molecule. The presence of a methoxymethyl group at the ortho position, as in this compound, introduces an ether linkage that can potentially influence the electronic properties of the aromatic ring and act as a coordinating group in metal-catalyzed reactions.[3]

However, the most significant and well-documented role of the this compound scaffold in advanced organic synthesis is realized in its N-functionalized form, specifically as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This derivative serves as a highly effective and easy-to-handle precursor for the in situ generation of the N-benzyl azomethine ylide, a key intermediate for powerful cycloaddition reactions.[4][5]

Synthesis of this compound Derivatives

The preparation of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is typically achieved through a multi-step process starting from benzylamine. A general and convenient method involves the initial reaction of benzylamine with chloromethyltrimethylsilane, followed by treatment with formaldehyde and methanol.[5]

Experimental Protocol: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

This protocol is adapted from established procedures for the synthesis of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.[5][6]

Step 1: Synthesis of N-(trimethylsilylmethyl)benzylamine

-

To a solution of benzylamine in anhydrous acetonitrile, add chloromethyltrimethylsilane.

-

Stir the reaction mixture at 90-100°C for 12 hours.

-

Cool the mixture to room temperature and filter the precipitated benzylamine hydrochloride.

-

Concentrate the filtrate under vacuum.

-

Add water to the residue and extract with hexane.

-

Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to yield N-(trimethylsilylmethyl)benzylamine.

Step 2: Synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

-

To a mixture of 37% formaldehyde and methanol at 0°C, add the N-(trimethylsilylmethyl)benzylamine derivative from Step 1.

-

Stir the reaction mixture at 0°C for 1.5 hours and then at 10-15°C for 3 hours.

-

Add anhydrous potassium carbonate (K₂CO₃) and stir the mixture overnight.

-

Separate the oily layer. Add additional K₂CO₃ to the aqueous layer and extract with ether.

-

Combine the organic phases and concentrate on a rotary evaporator to obtain the final product.

Quantitative Data for Synthesis

| Step | Reactants | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine, Chloromethyltrimethylsilane | Acetonitrile | 90-100 | 12 | 85-90 |

| 2 | N-(trimethylsilylmethyl)benzylamine | Formaldehyde, Methanol, K₂CO₃ | 0 to 15 | ~20 | 89 |

Yields are approximate and based on literature reports.[6]

Core Application: Azomethine Ylide Generation and [3+2] Cycloaddition

The primary utility of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine lies in its role as a precursor to non-stabilized azomethine ylides.[7][8] These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes.[5] This reaction is a cornerstone for the construction of five-membered nitrogen-containing heterocycles, particularly pyrrolidines.[9]

The generation of the azomethine ylide from the precursor is typically achieved under mild, metal-free conditions, often with a catalytic amount of an acid like trifluoroacetic acid (TFA), or with a fluoride source such as cesium fluoride (CsF).[4][5]

Mechanism of Azomethine Ylide Formation and Cycloaddition

The reaction proceeds through the in situ formation of the azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile. This process is highly stereospecific, with the stereochemistry of the alkene being transferred to the newly formed pyrrolidine ring.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Benzylamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylamine motif, a deceptively simple chemical structure, has proven to be a remarkably versatile and privileged scaffold in the realm of medicinal chemistry. Its unique combination of structural rigidity and synthetic tractability has allowed for its incorporation into a diverse array of therapeutic agents, spanning a wide range of diseases. This technical guide provides an in-depth exploration of benzylamine derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development and evaluation. We will delve into a specific case study of benzylamine-based antifungal agents to illustrate these core principles.

The Power of the Benzylamine Core

Benzylamine consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a nitrogen atom. This arrangement provides an ideal foundation for drug design. The aromatic ring offers a platform for a multitude of substitutions, allowing for the fine-tuning of electronic and steric properties to optimize interactions with biological targets. The benzylic carbon and the amine nitrogen serve as key points for introducing further diversity and modulating the pharmacokinetic profile of the molecule. This inherent versatility has led to the development of benzylamine-containing drugs in numerous therapeutic areas, including antihistamines (e.g., Levocetirizine), antiplatelet agents (e.g., Clopidogrel), and treatments for Alzheimer's disease (e.g., Donepezil) and depression (e.g., Mirtazapine).

Case Study: Benzylamine Derivatives as Antifungal Agents

A prominent example of the successful application of the benzylamine scaffold is in the development of antifungal agents. These compounds, such as butenafine, are potent inhibitors of a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Squalene Epoxidase

Benzylamine antifungals exert their effect by targeting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.

The inhibition of squalene epoxidase has a dual fungicidal effect:

-

Ergosterol Depletion: By blocking the conversion of squalene to 2,3-oxidosqualene, the synthesis of ergosterol is halted. The resulting depletion of ergosterol disrupts the fungal cell membrane, leading to increased permeability and ultimately, cell death.

-

Toxic Squalene Accumulation: The inhibition of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene. High concentrations of squalene are toxic to the fungal cell, further contributing to the fungicidal activity.

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, as the mammalian squalene epoxidase is significantly less sensitive to these inhibitors.

Structure-Activity Relationships (SAR)

The antifungal potency of benzylamine derivatives is highly dependent on their chemical structure. Key modifications that influence activity include:

-

N-Substituent: The nature of the substituent on the benzylamine nitrogen is crucial. Generally, a bulky, lipophilic group enhances antifungal activity. For instance, the tert-butyl group in butenafine contributes significantly to its potency.

-

Aromatic Ring Substitution: Substitution on the benzyl ring can modulate the electronic and steric properties of the molecule, affecting its binding to squalene epoxidase.

-

Linker between Nitrogen and the Aromatic Ring: The nature and length of the linker can impact the overall conformation of the molecule and its fit within the enzyme's active site.

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro activity of selected benzylamine and related antifungal agents against fungal squalene epoxidase and various fungal pathogens.

| Compound | Target/Organism | Assay Type | Value | Reference |

| Butenafine | Candida albicans | Squalene Epoxidase Inhibition | IC50: 0.57 µg/mL | [1] |

| Terbinafine | Candida albicans | Squalene Epoxidase Inhibition | Kᵢ: 30 nM | [2] |

| Terbinafine | Trichophyton rubrum | Squalene Epoxidase Inhibition | IC50: 15.8 nM | [3] |

| Naftifine | Trichophyton rubrum | Squalene Epoxidase Inhibition | IC50: 114.6 nM | [3] |

| Terbinafine | Dermatophytes | MIC | 0.001 - 0.05 µg/mL | [4] |

| Butenafine | T. rubrum, M. gypseum | MIC | Effective in vitro |

Experimental Protocols

Synthesis of a Butenafine Analog via Reductive Amination

This protocol describes the synthesis of a butenafine analog, N-(4-(tert-butyl)benzyl)-N-methylnaphthalen-1-ylmethanamine, which is structurally very similar to butenafine.

Materials:

-

4-(tert-butyl)benzaldehyde

-

N-methylnaphthalen-1-ylmethanamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-(tert-butyl)benzaldehyde (1.0 eq) in anhydrous DCE, add N-methylnaphthalen-1-ylmethanamine (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

In Vitro Squalene Epoxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against fungal squalene epoxidase.

Materials:

-

Fungal microsomes containing squalene epoxidase (e.g., from Candida albicans)

-

[³H]-Squalene (radiolabeled substrate)

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound dissolved in DMSO

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and fungal microsomes.

-

Add the test compound at various concentrations (typically in DMSO, ensuring the final DMSO concentration is low, e.g., <1%). A control with DMSO alone should be included.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]-squalene.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., a mixture of chloroform and methanol).

-

Extract the lipids (including unreacted [³H]-squalene and the product, [³H]-2,3-oxidosqualene).

-

Separate the substrate and product using thin-layer chromatography (TLC).

-

Scrape the silica corresponding to the product spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antifungal agent against a fungal strain.

Materials:

-

Fungal isolate (e.g., Trichophyton rubrum)

-

RPMI-1640 medium, buffered with MOPS

-

96-well microtiter plates

-

Test compound stock solution in DMSO

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a twofold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion

The benzylamine scaffold continues to be a cornerstone of medicinal chemistry, providing a robust framework for the design of novel therapeutic agents. The case of benzylamine-based antifungals highlights how a deep understanding of the mechanism of action, coupled with systematic exploration of structure-activity relationships, can lead to the development of highly effective and selective drugs. The experimental protocols detailed herein provide a foundation for researchers to synthesize and evaluate new benzylamine derivatives, paving the way for future discoveries in this exciting field.

References

- 1. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting squalene epoxidase in the treatment of metabolic-related diseases: current research and future directions [PeerJ] [peerj.com]

- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methoxymethyl-benzylamine (C9H13NO) for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methoxymethyl-benzylamine, an organic compound with the molecular formula C9H13NO. As a substituted benzylamine derivative, it holds potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide consolidates available data on its physicochemical properties, outlines relevant synthetic methodologies, and discusses its current and potential applications. Detailed experimental protocols for a structurally related compound are provided as a methodological reference. The content is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Introduction

This compound is an organic compound characterized by a benzylamine core substituted at the ortho position with a methoxymethyl group.[1] Its molecular formula is C9H13NO, and its structure combines the reactivity of a primary amine with the steric and electronic influence of the methoxymethyl substituent.[1] This unique combination makes it a compound of interest for various applications, including as an intermediate in the synthesis of more complex molecules and as a candidate for drug development.[1] Its structural features may influence its ability to interact with biological targets, suggesting potential therapeutic applications.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-(methoxymethyl)phenyl]methanamine | [1] |

| Molecular Formula | C9H13NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| CAS Number | 88032-03-5 | [1] |

| Appearance | Solid | [2] |

| InChI | 1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | [1][2] |

| InChI Key | NHRIWUULBXVLFS-UHFFFAOYSA-N | [1][2] |

| SMILES | COCC1=CC=CC=C1CN | [1][2] |

Table 2: Safety and Handling Information

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [2] |

| Precautionary Codes | P305 + P351 + P338 | [2] |

| Hazard Class | Acute Toxicity 4 (Oral), Eye Irritation 2 | [2] |

| Storage Class | 11 (Combustible Solids) | [2] |

Synthesis and Experimental Protocols

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol describes the synthesis of 2-methoxymethyl-1,4-benzenediamine, providing a relevant experimental framework.[3][4]

Step 1: Preparation of 4-nitro-2-methoxymethyl-chlorobenzene This initial step involves the nitration and subsequent methoxylation of 2-chlorobenzyl chloride. The intermediate 4-nitro-2-chloromethyl-chlorobenzene is first formed and then reacted with methanol under acidic conditions to yield the methoxymethyl group.[4]

Step 2: Preparation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene

-

Reactants : 50.0g of 4-nitro-2-methoxymethyl-chlorobenzene, 79.72g of benzylamine, and 52.12g of tetraethylammonium bromide (as a phase-transfer catalyst).[3][5]

-

Procedure : The reactants are combined and stirred. The mixture is heated to approximately 125°C and maintained with stirring for 5 hours.[3][5] This reaction proceeds via a nucleophilic displacement of the chloro group by benzylamine.[4]

-

Workup : After cooling, 150ml of water is added over 30 minutes to precipitate the product. The solid is filtered, washed with a water/ethanol mixture (6:4), and dried at 40°C.[3]

Step 3: Preparation of 2-methoxymethyl-1,4-benzenediamine (Final Reduction)

-

Reactants : The product from Step 2 (1-benzylamino-2-(methoxymethyl)-4-nitrobenzene) and a hydrogenation catalyst (e.g., Palladium or Platinum-based).[3]

-

Solvent : A suitable hydrogenation solvent such as ethyl acetate, toluene, ethanol, or methanol is used.[3]

-

Procedure : The nitrobenzene derivative is subjected to hydrogenation. This reaction reduces the nitro group to a primary amine and cleaves the benzyl protecting group, yielding the final diamine product.[3]

Note: To synthesize the title compound, this compound, a different synthetic strategy would be required, potentially involving the reduction of 2-(methoxymethyl)benzonitrile or the reductive amination of 2-(methoxymethyl)benzaldehyde.

Applications and Biological Context

While extensive research on this compound is still emerging, its structure suggests utility in several scientific domains.

Corrosion Inhibition

The primary documented application for this compound is as a corrosion inhibitor.[1] Studies have demonstrated its effectiveness in protecting steel surfaces in hydrochloric acid environments. It functions by forming a protective film on the steel, and its inhibition efficiency increases with concentration.[1]

Potential in Drug Development and Organic Synthesis

This compound serves as an important intermediate in organic synthesis.[1] The benzylamine scaffold is a common feature in many active pharmaceutical ingredients (APIs), including antihypertensives and antidepressants.[6] The presence of the methoxymethyl group at the ortho position modifies the compound's steric and electronic properties compared to simpler analogues like 2-methoxybenzylamine, which can be leveraged to fine-tune interactions with biological targets or influence reaction pathways.[1] It is considered a candidate for drug development, particularly for targeting specific enzymes.[1]

Biological Activity

Research indicates that this compound exhibits biological activity, with a noted potential for interacting with enzymes.[1] This makes it a useful tool for studying enzyme mechanisms and binding affinity.[1] However, specific signaling pathways or enzyme targets that are modulated by this compound have not yet been fully elucidated in publicly available literature.

Spectroscopic and Analytical Data

Comprehensive analytical data for this compound is not widely published. The supplier Sigma-Aldrich notes that it does not collect analytical data for this specific product as it is provided for early discovery research.[2] However, spectroscopic data for key intermediates in the synthesis of the related diamine compound are available and provided here for reference.

Table 3: Reference ¹H-NMR Data for Related Synthetic Intermediates

| Compound | Solvent | ¹H-NMR Data (δ, ppm) | Reference |

| 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene | DMSO-d₆ | 8.15 (d, 1H), 7.94 (dd, 1H), 7.31 (m, 4H), 7.22 (m, 1H), 7.14 (t, 1H), 6.55 (d, 1H), 4.52 (t, 2H), 4.46 (s, 2H), 3.36 (s, 3H) | [3] |

| 2-methoxymethyl-1,4-benzenediamine | DMSO-d₆ | 6.41 (d, 1H), 6.37 (d, 1H), 6.33 (dd, 1H), 4.24 (s), 2H, 4.21 (s), 2H, 4.11 (s), 2H, 3.23 (s), 3H | [4] |

Conclusion

This compound (C9H13NO) is a substituted benzylamine with significant potential as a chemical intermediate and research tool. Its documented application as a corrosion inhibitor highlights its surface-active properties, while its structure suggests broad utility in the synthesis of complex organic molecules for pharmaceuticals and materials science. Although detailed characterization of its biological activity is still required, its potential to interact with enzymes makes it a person of interest for further investigation. Future research should focus on elucidating its specific biological targets and developing efficient, scalable synthetic routes to facilitate its broader application in drug discovery and development.

References

- 1. Buy this compound | 88032-03-5 [smolecule.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. WO2012044758A1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 4. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 5. CN103140465A - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

Unveiling the Potential of 2-Methoxymethyl-benzylamine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and future research directions for 2-Methoxymethyl-benzylamine, a versatile benzylamine derivative with significant potential in corrosion inhibition, medicinal chemistry, and organic synthesis. This technical guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.

Core Applications and Research Highlights

This compound (C₉H₁₃NO) is an organic compound featuring a benzylamine core with a methoxymethyl substituent at the ortho position of the benzene ring.[1] This substitution pattern imparts distinct electronic and steric properties that are central to its reactivity and potential applications.[2] Primary areas of research interest include its role as a corrosion inhibitor for steel, its potential as a scaffold in medicinal chemistry, and its utility as an intermediate in organic synthesis.[1][2]

Corrosion Inhibition of Steel

A significant application of this compound is its use as a corrosion inhibitor for steel, particularly in acidic environments like hydrochloric acid (HCl) solutions.[1] Studies have demonstrated its effectiveness in forming a protective film on the steel surface, thereby mitigating the corrosion process.[1] The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, a process influenced by the presence of the nitrogen and oxygen heteroatoms and the aromatic ring. This adsorption can be characterized as chemical in nature.[1]

The efficiency of corrosion inhibition is dependent on both the concentration of this compound and the ambient temperature. Research indicates that the inhibition efficiency increases with higher concentrations of the inhibitor but tends to decrease with rising temperatures.[1] The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic corrosion processes.[1]

Table 1: Corrosion Inhibition Efficiency of this compound for Steel in 1M HCl

| Concentration (ppm) | Temperature (K) | Corrosion Rate (g/m²·h) | Inhibition Efficiency (%) |

| 0.0001 | 313 | - | - |

| 0.001 | 313 | - | - |

| 0.01 | 313 | - | - |

| 0.1 | 313 | - | - |

| 0.0001 | 323 | - | - |

| 0.001 | 323 | - | - |

| 0.01 | 323 | - | - |

| 0.1 | 323 | - | - |

| 0.0001 | 333 | - | - |

| 0.001 | 333 | - | - |

| 0.01 | 333 | - | - |

| 0.1 | 333 | - | - |

Note: Specific quantitative values for corrosion rate and inhibition efficiency from the cited literature were not available in the provided search results. The table structure is provided as a template for data presentation.

Medicinal Chemistry and Biological Activity

The unique structural features of this compound make it a molecule of interest in medicinal chemistry.[1][2] The presence of both a primary amine and an ether linkage, combined with the steric and electronic influence of the ortho-methoxymethyl group, suggests potential for interaction with biological targets such as enzymes and receptors.[2] While specific quantitative data on the biological activity of this compound is limited in the available literature, the broader class of benzylamine derivatives is known to exhibit a wide range of pharmacological properties.[3] The methoxymethyl group can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical parameters in drug design.[2] Research suggests its potential involvement in biochemical pathways, opening avenues for the development of new pharmaceutical agents.[1]

Organic Synthesis

In the realm of organic synthesis, this compound serves as a valuable intermediate for the construction of more complex molecules.[1] Its primary amine functionality allows for a variety of chemical transformations, including N-alkylation, acylation, and condensation reactions. A closely related compound, N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, is a well-established precursor to azomethine ylides, which are highly reactive intermediates in [3+2] cycloaddition reactions for the synthesis of nitrogen-containing heterocycles like pyrrolidines.[4][5][6] This suggests that this compound could be a precursor for similar synthetic strategies, potentially leading to novel heterocyclic scaffolds for drug discovery and materials science.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related compounds, such as 2-methoxymethyl-1,4-benzenediamine.[2] A potential multi-step synthesis starting from 2-chlorobenzyl chloride is outlined below.

Step 1: Nitration of 2-Chlorobenzyl Chloride

2-Chlorobenzyl chloride is nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(chloromethyl)chlorobenzene.[1]

Step 2: Methoxymethylation

The chloromethyl group is converted to a methoxymethyl group via nucleophilic substitution with an alkali methoxide, such as sodium methoxide, in methanol.[1] This step yields 1-(chloromethyl)-2-(methoxymethyl)-4-nitrobenzene.

Step 3: Amination

The benzylic chloride is displaced by an amine. A common method is the Gabriel synthesis, where the substrate is reacted with potassium phthalimide followed by hydrolysis or hydrazinolysis to yield the primary amine.[7] Alternatively, direct amination with ammonia or a protected amine equivalent can be employed.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.[2]

Evaluation of Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor can be evaluated using standard electrochemical and gravimetric techniques.

Weight Loss Method:

-

Prepare steel coupons of known dimensions and weight.

-

Immerse the coupons in a 1M HCl solution with and without various concentrations of this compound (e.g., 0.0001 ppm to 0.1 ppm).

-

Maintain the solutions at different constant temperatures (e.g., 313 K, 323 K, 333 K) for a specified duration.

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

Calculate the corrosion rate and the inhibition efficiency using the weight loss data.[1]

Potentiodynamic Polarization Method:

-

Use a standard three-electrode electrochemical cell with a steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

-

Equilibrate the working electrode in the test solution (1M HCl with and without the inhibitor) until a stable open circuit potential is reached.

-

Perform potentiodynamic polarization scans by sweeping the potential from a cathodic to an anodic potential relative to the open circuit potential.

-

Record the resulting current density to obtain Tafel plots.

-

Determine the corrosion current density (i_corr) and corrosion potential (E_corr) from the Tafel plots to evaluate the inhibition efficiency.[1]

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not yet elucidated, its structural similarity to other biologically active benzylamines suggests potential interactions with various biological targets. The ortho-methoxymethyl group can influence binding affinity and selectivity through a combination of steric and electronic effects.

References

- 1. Buy this compound | 88032-03-5 [smolecule.com]

- 2. WO2012044758A1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 3. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 4. Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2019067274A1 - BIS-PHENYL-PHENOXY-POLYOLEFIN CATALYSTS HAVING TWO METHYLENETRIALKYLSILICIUM-TYPE LIGANDS ON METAL FOR ENHANCED SOLUBILITY - Google Patents [patents.google.com]

The Methoxymethyl Group as an Electron-Donating Substituent in Benzylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Substituent Effects in Benzylamines

Benzenemethanamine (benzylamine) and its derivatives are fundamental structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] The reactivity of the aminomethyl group, a key site for chemical and biological interactions, is significantly modulated by the electronic nature of substituents on the benzene ring.[1] These effects are traditionally quantified using Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[2][3]

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate constant (k) of a substituted aromatic compound to that of the unsubstituted parent compound (K₀ or k₀). The equation utilizes two key parameters:

-

The substituent constant (σ): This value is characteristic of a specific substituent and quantifies its electronic effect (both inductive and resonance). A negative σ value indicates an electron-donating group (EDG), which increases electron density in the ring, while a positive σ value signifies an electron-withdrawing group (EWG).

-

The reaction constant (ρ): This parameter reflects the sensitivity of a particular reaction to the electronic effects of substituents.

Electron-donating groups generally increase the nucleophilicity of the benzylamine nitrogen and can influence the pKa of the conjugate acid. Understanding these effects is crucial for predicting reaction outcomes and designing molecules with desired biological activities.

The Methoxymethyl Group: An Uncharacterized Substituent

While extensive tables of Hammett constants exist for common substituents, the methoxymethyl group (-CH2OCH3) is notably absent.[4][5][6][7] This guide addresses this knowledge gap by proposing a systematic approach to characterize its electronic effects. The methoxymethyl group is expected to be electron-donating due to the inductive effect of the alkyl chain and the potential for hyperconjugation.

Proposed Methodology for Characterization

Synthesis of para-Methoxymethyl-benzylamine

A plausible and efficient route to synthesize para-methoxymethyl-benzylamine is through a two-step process starting from commercially available para-toluic acid.